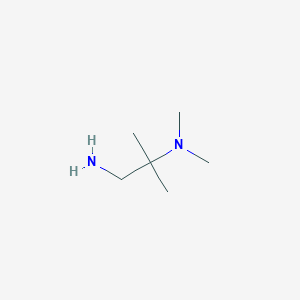
N-Formylcefotaxime
説明
N-Formylcefotaxime is a chemical compound with the molecular formula C17H17N5O8S2 . It is a derivative of cefotaxime, a third-generation cephalosporin antibiotic .
Molecular Structure Analysis
The molecular structure of N-Formylcefotaxime consists of a beta-lactam ring, a thiazine ring, and an N-formyl group . The exact three-dimensional structure and conformational properties would require more detailed analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Formylcefotaxime are not well-documented in the available literature. For a comprehensive analysis, experimental studies would need to be conducted to determine properties such as solubility, stability, melting point, and partition coefficient .
科学的研究の応用
Biosynthesis of N-Formylated Sugars
N-formyltransferases, which include enzymes that catalyze the transfer of formyl groups to primary amine acceptors, are essential in the biosynthesis of N-formylated sugars. These enzymes, which require N10-formyltetrahydrofolate for activity, are significant in de novo purine biosynthesis and are targets for antifolate drug design. N-formylation also occurs in some amino sugars found in the O-antigens of pathogenic bacteria (Holden, Thoden, & Gilbert, 2016).
Formyl Peptide Receptor Family
Formyl peptide receptors (FPRs) are important in host defense and inflammation, mediating the activation of phagocytes by N-formyl and nonformyl peptides. The N-formyl peptides, exclusively encoded by bacterial and mitochondrial genes, are common ligands for all three human FPRs. These receptors play a crucial role in various biological functions and are a focus of structural and functional studies (Ye et al., 2009).
Inhibition of Human Neutrophil Activation
Studies have shown that compounds like honokiol can suppress formyl peptide-induced human neutrophil activation by blocking formyl peptide receptor 1 (FPR1). This has implications for treating FPR1-mediated inflammatory diseases (Liu et al., 2017).
Role in Epithelial Repair
The N-formyl peptide receptors in epithelia, especially in the intestinal epithelium, are critical for mucosal wound repair. The activation of these receptors by specific ligands like annexin A1 mediates signaling pathways that promote mucosal wound recovery, highlighting a novel aspect of epithelial FPR1/NOX1-dependent redox signaling (Leoni et al., 2013).
Antibiotic Resistance and Microbial Ecology
Studies on antibiotic resistance in various ecosystems have highlighted the role of N-formylated compounds like cefotaxime in selecting for resistant bacterial strains. This has implications for understanding the spread of antibiotic resistance in environments like aquaculture systems (Huang et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O8S2/c1-7(24)30-3-8-4-31-15-11(14(26)22(15)12(8)16(27)28)20-13(25)10(21-29-2)9-5-32-17(19-9)18-6-23/h5-6,11,15H,3-4H2,1-2H3,(H,20,25)(H,27,28)(H,18,19,23)/b21-10+/t11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLXJHSQSHRFM-SREUQGABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)NC=O)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formylcefotaxime | |
CAS RN |
66403-32-5 | |
| Record name | N-Formylcefotaxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066403325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [6R-[6α,7β(Z)]]-3-(acetoxymethyl)-7-[[2-(formylamino)thiazol-4-yl](methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



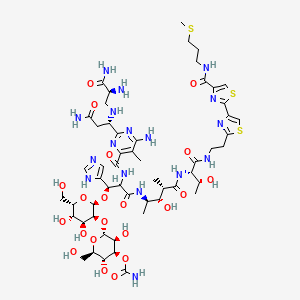
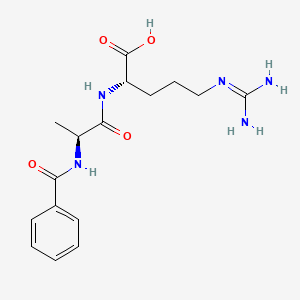

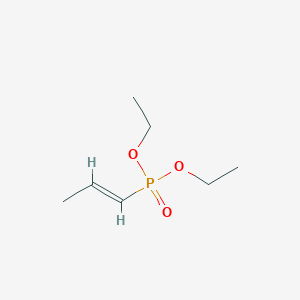
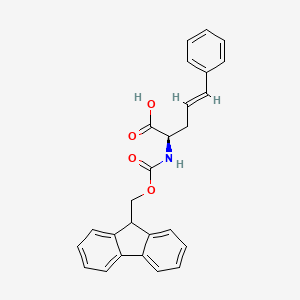
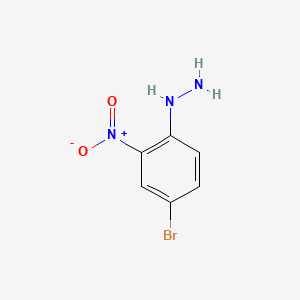
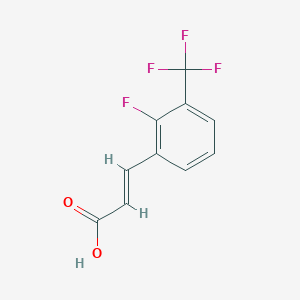
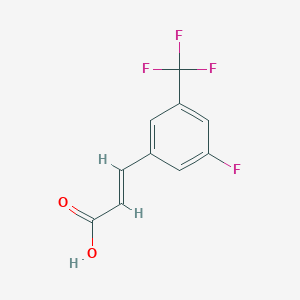
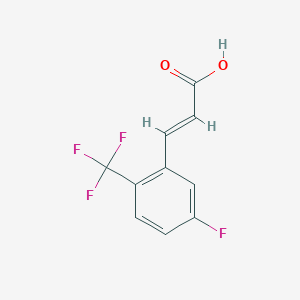
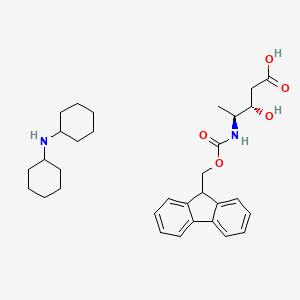
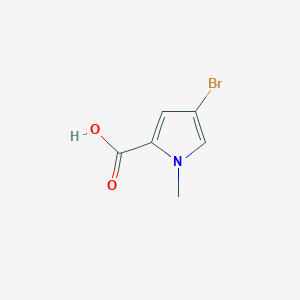
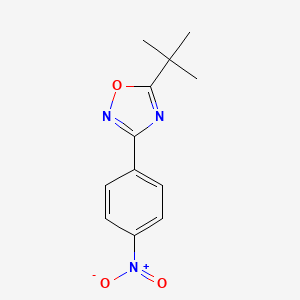
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)
